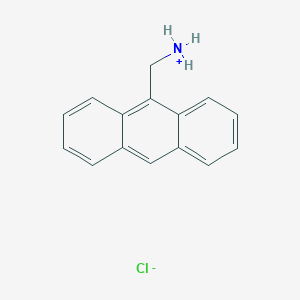

(9-Anthryl-methyl)ammonium chloride

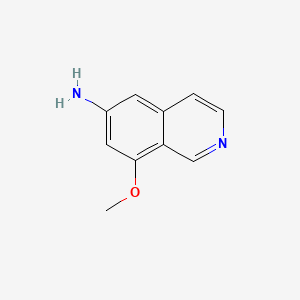

Vue d'ensemble

Description

(9-Anthryl-methyl)ammonium chloride is a useful research compound. Its molecular formula is C15H14ClN and its molecular weight is 243.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Asymmetric Induction in Phase-Transfer Reductions : N-(9-methyleneanthryl)quinine-quarternary ammonium catalyst improves asymmetric induction in phase-transfer reductions by BH(4)(-) due to preferred anion occupancy near the hydroxyl group (Hofstetter, Wilkinson & Pochapsky, 1999).

Enhancing Pool Boiler Performance : Ammonium chloride enhances pool boiler performance by changing thermo-physical properties and reducing surface tension, with maximum enhancement at 2,600 ppm concentration (Gajghate, Acharya & Pise, 2014).

Prevention of Neuromuscular Blockade : Ammonium chloride and methylamine hydrochloride can prevent neuromuscular blockade caused by botulinum toxin types A, B, and C, but not by beta-bungarotoxin or taipoxin (Simpson, 1983).

Bromination in Deep Eutectic Solvent : A simple ammonium deep eutectic solvent, synthesized from choline chloride and urea, effectively brominates 1-aminoanthra-9,10-quinone, eliminating the need for volatile organic solvents and concentrated acids (Phadtare & Shankarling, 2010).

Electrochemical Applications : Quaternary ammonium/aluminum chloride ionic liquids show potential for electrochemical applications, including sodium batteries, with a maximum coulombic efficiency of over 91% and comparable self-discharge currents to 1-methyl-3-propylimidazolium chloride melt (Kim, Lang, Moulton & Kohl, 2004).

DNA Binding Detection : Anthryl probes can effectively detect DNA binding with high affinity, enabling efficient detection of DNA-based proteins in various biological contexts (Kumar & Asuncion, 1993).

Methyl Ammonium Chloride Orientational Order : Methyl ammonium chloride shows orientational order in both - and -MAC, with local orientational order in -MAC, and distorted ammonium and methyl groups in low-temperature phases (Meinander, Forss & Bergström, 1981).

Diverse Industrial Uses : Ammonium chloride-water solutions have diverse uses in various industries, including pH control, fertilizer, and metal solidification simulation (Stefan-Kharicha, Kharicha, Mogeritsch, Wu & Ludwig, 2018).

Propriétés

IUPAC Name |

anthracen-9-ylmethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAPSIOWXSDTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

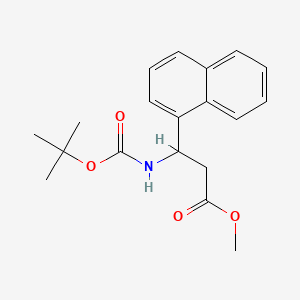

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)

![3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B8181383.png)

![3'-Octyl-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B8181401.png)